Product packaging for 2-Chloro-6-(trifluoromethyl)pyridine(Cat. No.:CAS No. 39890-95-4)

2-Chloro-6-(trifluoromethyl)pyridine

Cat. No.: B1580974
CAS No.: 39890-95-4
M. Wt: 181.54 g/mol
InChI Key: ADVQMCQMDHBTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4) is a high-purity halogenated heterocycle serving as a critical synthetic intermediate in advanced research. Trifluoromethylpyridine (TFMP) derivatives are fundamental ingredients for developing agrochemical and pharmaceutical compounds, as the fluorine atom and pyridine ring confer distinctive physical-chemical and biological properties . This compound is a versatile building block for synthesizing ligands for transition metal ions and is used in the creation of various heterocyclic compounds . Studies have shown that this compound exhibits promising antimicrobial activities against standard Gram-positive and Gram-negative bacterial strains, and research into its interaction with plasmid DNA suggests it is a candidate for the preparation of antibacterial materials . In the agrochemical field, related TFMP derivatives are essential structural components in numerous pesticides, including insecticides and fungicides . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClF3N B1580974 2-Chloro-6-(trifluoromethyl)pyridine CAS No. 39890-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVQMCQMDHBTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345169
Record name 2-Chloro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39890-95-4
Record name 2-Chloro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways for 2 Chloro 6 Trifluoromethyl Pyridine and Its Derivatives

Established Synthetic Routes and Strategies

Traditional methods for synthesizing 2-chloro-6-(trifluoromethyl)pyridine and its derivatives often rely on multi-step processes starting from simple pyridine (B92270) precursors, followed by sequential halogenation and trifluoromethylation reactions.

A common industrial route to this compound begins with precursor pyridines such as 2-chloro-6-methylpyridine (B94459) or α-picoline. guidechem.comjubilantingrevia.com The synthesis involves a two-step process: chlorination followed by fluorination.

First, the methyl group of the precursor is chlorinated to form 2-chloro-6-(trichloromethyl)pyridine. guidechem.comjubilantingrevia.com This intermediate is key for producing various pesticides. jubilantingrevia.com The chlorination can be carried out in a solvent like carbon tetrachloride, using phosphorus trichloride (B1173362) as a catalyst and benzoyl peroxide as an initiator under UV light at elevated temperatures. guidechem.com The reaction proceeds until gas chromatography analysis confirms a high conversion to the trichlorinated product. guidechem.com

The second step is the fluorination of 2-chloro-6-(trichloromethyl)pyridine. guidechem.com This is typically a liquid-phase reaction using a fluorinating agent like hydrogen fluoride (B91410) (HF) under high pressure and temperature. guidechem.comgoogle.com The resulting crude this compound is then purified by steam and vacuum distillation. guidechem.com An alternative approach involves the vapor-phase chlorination of 3-methylpyridine (B133936) to produce 2-chloro-5-trichloromethylpyridine, which is then fluorinated to yield 2-chloro-5-(trifluoromethyl)pyridine, a related but different isomer. google.com

Table 1: Example of a Two-Step Synthesis Process

StepReactionStarting MaterialReagentsKey IntermediateFinal Product
1Chlorination2-Chloro-6-methylpyridineCl₂, PCl₃, CCl₄, Benzoyl Peroxide, UV light2-Chloro-6-(trichloromethyl)pyridine-
2Fluorination2-Chloro-6-(trichloromethyl)pyridineAnhydrous Hydrogen Fluoride (HF)-This compound

Regioselectivity is crucial in the synthesis of substituted pyridines to ensure the correct placement of functional groups. For trifluoromethylpyridines, methods have been developed for selective functionalization at the C2, C3, and C4 positions. chemistryviews.org While direct trifluoromethylation of pyridine often has low regioselectivity, activating the pyridine ring can achieve highly specific outcomes. chemistryviews.orgacs.org

One strategy for achieving 3-position-selective C-H trifluoromethylation involves activating pyridine derivatives through hydrosilylation. chemistryviews.orgacs.org The pyridine is first reacted with a silane, such as methylphenylsilane, in the presence of a catalyst like tris(pentafluorophenyl)borane. chemistryviews.org The resulting N-silyl enamine intermediate then reacts with a nucleophilic CF₃ source to install the trifluoromethyl group at the 3-position with high selectivity. chemistryviews.orgacs.org Another approach uses an N-methylpyridine quaternary ammonium (B1175870) activation strategy to achieve highly regioselective direct C-H trifluoromethylation. acs.org

Halogenation is a fundamental step in the synthesis of this compound and its derivatives.

Chlorination: As described previously, the chlorination of a methyl group on the pyridine ring is a key step to form the trichloromethyl intermediate, which is subsequently fluorinated. guidechem.comjubilantingrevia.com This can be done in the liquid phase with chlorine gas and a radical initiator or in the vapor phase at high temperatures (300°C to 450°C). guidechem.comgoogle.com The degree of chlorination on the pyridine ring can be controlled by adjusting the reaction temperature and the molar ratio of chlorine. nih.gov

Iodination: Iodinated derivatives of this compound are also synthesized for use as building blocks in more complex molecules. For example, 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine and 6-chloro-2-iodo-3-(trifluoromethyl)pyridine (B1589096) are known compounds. epa.govuni.lu These are typically prepared through substitution reactions on the pyridine ring.

The introduction of the trifluoromethyl group is the defining step in the synthesis. There are three primary methods for creating trifluoromethylpyridine (TFMP) derivatives:

Chlorine/Fluorine Exchange: This is the most common industrial method, where a trichloromethyl group is converted to a trifluoromethyl group using a fluorinating agent. nih.govjst.go.jp The reaction of 2-chloro-6-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF) is a prime example of this process. guidechem.comgoogle.com Antimony halides can be used as catalysts in this exchange. google.com

Building from CF₃-Containing Blocks: This strategy involves constructing the pyridine ring using a starting material that already contains the trifluoromethyl group. nih.govresearchgate.netresearchgate.net For instance, a multicomponent Kröhnke reaction can produce 2-trifluoromethyl pyridines from 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, chalcones, and ammonium acetate. researchgate.net

Direct Trifluoromethylation: This involves introducing the CF₃ group directly onto the pyridine ring. nih.gov This can be challenging due to regioselectivity issues, but methods using nucleophilic CF₃ sources like Togni's reagent have been developed. chemistryviews.org This is often used in late-stage functionalization. chemistryviews.orgacs.org

Table 2: Trifluoromethylation Reagents and Methods

MethodReagent(s)Precursor TypeReference
Chlorine/Fluorine ExchangeHydrogen Fluoride (HF), Antimony Halides-C(Cl)₃ substituted pyridine google.comnih.govgoogle.com
Ring Construction1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromideAcyclic CF₃-containing building blocks researchgate.netresearchgate.net
Nucleophilic TrifluoromethylationTogni Reagent IActivated Pyridine (e.g., N-silyl enamine) chemistryviews.org

Derivatives of this compound containing a sulfonyl group are valuable in organic synthesis. The compound this compound-3-sulfonyl chloride is a notable example. smolecule.com Its synthesis involves introducing the sulfonyl chloride group onto the pyridine ring, typically through reaction with chlorosulfonic acid or sulfur trioxide. smolecule.com This reactive sulfonyl chloride functional group can then undergo nucleophilic substitution with amines or alcohols to create a variety of sulfonamides and sulfonates, which are intermediates for pharmaceuticals. smolecule.com

Advanced Synthetic Approaches and Innovations

Research continues to yield more efficient and innovative methods for synthesizing trifluoromethylated pyridines. These advanced approaches often focus on improving regioselectivity, reducing step counts, and employing novel catalytic systems.

One area of innovation is the development of cascade reactions that construct the heterocyclic ring from simple, trifluoromethyl-containing building blocks in a single pot. researchgate.netorgsyn.org The multicomponent Kröhnke reaction is one such example, offering a general and scalable route to 2-trifluoromethyl pyridines. researchgate.net

Another significant advancement is in direct C-H functionalization. The ability to selectively activate and substitute a specific C-H bond on the pyridine ring avoids the need for pre-functionalized substrates. The hydrosilylation-based method for 3-position-selective trifluoromethylation is a key innovation in this area. acs.org Furthermore, electrochemical methods are emerging for functional group installation. For example, an electrochemical oxidative C(sp²)-H sulfonylation of aldehyde hydrazones has been described, showcasing a modern approach to forming C-S bonds that could be adapted for pyridine derivatives. thieme-connect.de

Metal-Catalyzed Coupling Reactions in Synthesis

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the synthesis of this compound derivatives, these reactions enable the introduction of a wide array of functional groups, significantly expanding the molecular diversity accessible from this key intermediate. ustc.edu.cnnih.gov These processes are typically characterized by their high efficiency, selectivity, and functional group tolerance. researchgate.netacs.org The choice of metal catalyst, ligand, and reaction conditions is crucial for achieving the desired transformation. ustc.edu.cnnih.gov

Palladium-Mediated Processes

Palladium catalysis is a cornerstone for the functionalization of aryl halides, including this compound. mit.edu These processes facilitate the formation of new bonds at the chlorine-bearing carbon atom, allowing for the synthesis of more complex molecules. A general palladium-catalyzed cross-coupling reaction follows a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination. ustc.edu.cn

One of the most widely used palladium-mediated reactions is the Suzuki-Miyaura cross-coupling, which couples an organoboron reagent with a halide. For pyridine derivatives, pyridine sulfinates can be used as effective replacements for the often hard-to-prepare pyridine-2-boronic acids. These sulfinates are compatible with various functional groups, including esters and the trifluoromethyl group. tcichemicals.com Another significant advancement is the palladium-catalyzed trifluoromethylation of aryl chlorides, which provides a direct method for introducing the CF3 group. mit.edu This method is tolerant of numerous functional groups and can be applied to a wide range of substrates, including heteroaromatics, under mild conditions. researchgate.netmit.edu The development of specialized ligands, such as monodentate biaryl phosphines, has been critical to the success of these transformations, enabling the efficient coupling of even challenging substrates like aryl chlorides. mit.edunih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Pyridine Derivatives

Reaction Type Catalyst/Ligand System Substrates Key Feature
Suzuki-Miyaura Coupling Palladium catalyst Pyridine sulfinates, Aryl halides Tolerates ketone, ester, and trifluoromethyl groups. tcichemicals.com
Trifluoromethylation Pd(dba)₂ / tBuXPhos Aryl chlorides, TESCF₃ Allows direct introduction of CF₃ group under mild conditions. mit.edu
Coupling with Alkylboron Palladium catalyst Secondary alkylboron nucleophiles, Aryl chlorides Occurs with stereospecific inversion of configuration. nih.gov
Domino Sonogashira-Carbocyclization Palladium catalyst β-trifluoromethyl β-enaminoketones, Arynes Rapid, high-yielding synthesis of 2-trifluoromethylquinolines. rsc.org
Copper-Catalyzed Amination

Copper-catalyzed reactions offer a complementary and often more cost-effective alternative to palladium-mediated processes for certain transformations. nih.govnih.gov The Ullmann reaction, a classic example, uses copper to couple two aryl halide molecules. ustc.edu.cn In the context of this compound, copper catalysis is particularly valuable for amination and amidation reactions, forming crucial C-N bonds.

A simple and inexpensive catalytic system comprising copper(I) iodide (CuI) and N,N-dimethylcyclohexane-1,2-diamine has been shown to be highly effective for the amidation of 2-chloro-pyridine derivatives. rsc.org This method provides a versatile and efficient route to a variety of N-(pyridin-2-yl)-amides. rsc.org Furthermore, copper-mediated methodologies have been developed for N-trifluoromethylation, allowing for the synthesis of N-CF3 amines from O-benzoylhydroxylamines under mild conditions using inexpensive reagents. nih.gov These reactions expand the toolkit for creating complex nitrogen-containing molecules from pyridine-based starting materials. nih.govrsc.org

Table 2: Overview of Copper-Catalyzed Reactions

Reaction Type Catalyst System Substrates Product Type
Amidation N,N-dimethylcyclohexane-1,2-diamine / CuI 2-chloro-pyridine derivatives, Amides N-(pyridin-2-yl)-amides rsc.org
N-Trifluoromethylation Copper catalyst O-benzoylhydroxylamines N-CF₃ amines nih.gov
Aromatic Trifluoromethylation Copper catalyst Aromatic compounds Trifluoromethylated aromatic compounds nih.gov

Vapor-Phase and Liquid-Phase Synthetic Processes

The industrial-scale synthesis of this compound and related compounds often relies on vapor-phase or liquid-phase reactions, particularly for chlorination and fluorination steps. google.comnih.gov These methods are designed for continuous or large-batch production and involve high temperatures and specialized equipment. nih.govgoogle.com

The synthesis often starts with a picoline derivative. jst.go.jpjubilantingrevia.com A common route involves the liquid-phase chlorination of a precursor like 2-chloro-6-methylpyridine to yield 2-chloro-6-(trichloromethyl)pyridine. guidechem.com This intermediate is then subjected to fluorination to produce the final this compound. guidechem.com The fluorination step can be carried out in either the liquid or vapor phase. google.com Liquid-phase fluorination may use reagents like hydrogen fluoride under pressure, google.comgoogle.com while vapor-phase processes often occur at high temperatures (300-600 °C) over a catalyst. google.comnih.gov

Simultaneous vapor-phase chlorination and fluorination of picoline derivatives over a transition metal-based catalyst is another efficient, one-step approach. nih.gov While this method can provide good yields, it may also produce multi-chlorinated by-products. nih.gov The reaction conditions, such as temperature and the molar ratio of reactants, can be adjusted to control the degree of chlorination. nih.govgoogle.com

Table 3: Comparison of Synthetic Phases

Process Phase Description Typical Conditions Advantages Disadvantages
Liquid-Phase Reactions are conducted in a solvent. google.comjst.go.jpguidechem.com Lower temperatures than vapor phase; may involve pressure. google.comgoogle.com Good for stepwise control. jst.go.jp May require solvent separation and handling. guidechem.com
Vapor-Phase Reactions occur with gaseous reactants at high temperatures. google.comnih.govgoogle.com 300-600 °C, often with a catalyst and diluent. google.comnih.gov Suitable for continuous, one-step processes. nih.gov Can lead to by-products; requires high energy input. nih.gov

Green Chemistry Principles in this compound Synthesis

Sustainable Reagent Selection

A key aspect of green synthesis is the use of less hazardous and more sustainable reagents and catalysts. researchgate.net For instance, research has focused on replacing traditional, often stoichiometric, and hazardous reagents with catalytic alternatives. The use of iron catalysts, such as iron(III) chloride (FeCl₃), for the synthesis of pyridine rings represents a move towards more abundant and less toxic metals compared to precious metal catalysts like palladium. rsc.org In the synthesis of fluopyram, a fungicide derived from a trifluoromethyl pyridine core, a novel process was developed that avoids dangerous hydrogenation steps and expensive catalysts by using a carbamate (B1207046) as a starting material. researchgate.netresearchgate.net This not only reduces risks but also lowers production costs. researchgate.net

Synthesis of Key Intermediates and Related Analogs

The strategic functionalization of the this compound core allows for the creation of diverse molecular architectures. The following sections detail the synthesis of specific iodinated, sulphonyl chloride, acetylated, and dicyanated derivatives, which serve as versatile building blocks for more complex molecules.

Synthesis of Iodinated this compound Derivatives

Iodinated pyridine derivatives are valuable intermediates, primarily for their utility in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. A common method for introducing iodine onto an electron-deficient pyridine ring is through a deprotonation-iodination sequence.

One such example is the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine. This process involves the regioselective lithiation of 5-chloro-2-(trifluoromethyl)pyridine (B1590180) at a low temperature, followed by quenching the resulting organolithium intermediate with an iodine source. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for efficient deprotonation without competing addition to the pyridine ring. The reaction is typically performed at -78 °C in an inert solvent like tetrahydrofuran (B95107) (THF) to control reactivity and selectivity.

Table 1: Synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine

ReactantReagent(s)SolventTemperatureReaction TimeProduct
5-chloro-2-(trifluoromethyl)pyridine1. Lithium diisopropylamide (LDA)2. Iodine (I₂)Tetrahydrofuran (THF)-78 °C~2.5 hours5-chloro-4-iodo-2-(trifluoromethyl)pyridine

Synthesis of Sulphonyl Chloride Derivatives

Pyridine sulphonyl chlorides are important reagents for synthesizing sulphonamides, which are present in numerous pharmaceuticals. The direct sulphonation of the this compound ring is challenging due to the deactivating nature of both the chloro and trifluoromethyl substituents. A more viable strategy involves the synthesis of a precursor, such as an aminopyridine, which can then be converted to the desired sulphonyl chloride.

For the synthesis of This compound-4-sulphonyl chloride , a plausible route begins with the corresponding 4-amino-2-chloro-6-(trifluoromethyl)pyridine. The amino group can be converted into a diazonium salt using sodium nitrite (B80452) under acidic conditions. The subsequent reaction of this diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst, a process known as the Sandmeyer reaction, yields the target sulphonyl chloride.

Table 2: Proposed Synthesis of this compound-4-sulphonyl chloride

Starting MaterialReagent(s)Intermediate/Product
4-Amino-2-chloro-6-(trifluoromethyl)pyridine1. Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)2. Sulfur Dioxide (SO₂), Copper(I) Chloride (CuCl)This compound-4-sulphonyl chloride

Synthesis of Acetylated Pyridine Derivatives

The introduction of an acetyl group onto the pyridine ring can be a key step in building more complex side chains. However, the electron-deficient nature of the this compound ring makes it a poor substrate for standard electrophilic aromatic substitution reactions like Friedel-Crafts acylation. researchgate.net Such reactions typically require a stoichiometric amount of a strong Lewis acid catalyst and often fail with deactivated aromatic systems. orgsyn.org

A more effective approach is the use of directed ortho-metalation (DoM). wikipedia.orgbaranlab.org This strategy involves the deprotonation of the ring at a specific position directed by a nearby functional group. For this compound, lithiation is expected to occur at the C-3 or C-5 position. By using a strong lithium base, such as lithium diisopropylamide (LDA) or a "superbase" mixture like BuLi-LiDMAE, a lithiated intermediate can be generated regioselectively. researchgate.netnih.gov This potent nucleophile can then be treated with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to furnish the acetylated pyridine derivative. The reaction must be conducted under anhydrous conditions at low temperatures to prevent side reactions.

Table 3: Proposed Synthesis of Acetylated this compound

ReactantReagent(s)SolventTemperatureProduct (Example)
This compound1. Lithium Diisopropylamide (LDA)2. N,N-Dimethylacetamide (or Acetyl Chloride)Tetrahydrofuran (THF)-78 °C1-(2-Chloro-6-(trifluoromethyl)pyridin-X-yl)ethan-1-one

Synthesis of Dicyanated Pyridine Derivatives

Dicyanated pyridines are highly versatile intermediates, with the nitrile groups being amenable to a wide range of chemical transformations. Research has led to the development of a concise, three-step synthesis for This compound-3,5-dicarbonitrile . researchgate.netresearchgate.net This compound serves as a valuable building block for creating a variety of highly substituted trifluoromethylated pyridines through nucleophilic substitution or coupling reactions. researchgate.net The synthesis starts from readily available materials and provides an efficient route to this key intermediate. researchgate.net The dinitrile's reactivity allows for selective substitution at the nitrile positions, enabling the construction of complex heterocyclic systems. researchgate.net

Table 4: Synthesis of this compound-3,5-dicarbonitrile

Synthesis TypeStarting MaterialsKey FeaturesProduct
Multi-step Synthesis researchgate.netresearchgate.netReadily available precursorsConcise (3-steps), efficient, provides a versatile building blockThis compound-3,5-dicarbonitrile

Elucidation of Chemical Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for 2-chloro-6-(trifluoromethyl)pyridine. The pyridine ring's inherent electron deficiency, coupled with the inductive-withdrawing power of its substituents, facilitates the attack of nucleophiles at the carbon atoms bearing a leaving group.

The chlorine atom at the C2 position serves as a competent leaving group and can be displaced by a variety of nucleophiles. This reactivity is a cornerstone of its use as a synthetic intermediate.

Amines : The reaction with amine nucleophiles is a common method for synthesizing substituted aminopyridines. For instance, this compound reacts with various amines, where the nitrogen atom attacks the C2 position, displacing the chloride and forming a new carbon-nitrogen bond. youtube.com These reactions are often performed by heating the reactants, sometimes in the presence of a base to neutralize the HCl generated. youtube.com The general mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity. researchgate.net

Alcohols : Alkoxides, derived from alcohols, can also serve as nucleophiles to displace the chloro group, leading to the formation of 2-alkoxy-6-(trifluoromethyl)pyridines. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide (NaOEt) in ethanol (B145695) is reported to be significantly faster than that of 2-chloropyridine (B119429), highlighting the influence of the halogen leaving group on reaction rates. nih.gov

Thiols : Thiolate anions, generated from thiols, are effective nucleophiles for the substitution of the chlorine atom. An example includes the reaction with glutathione (B108866) (GSH), a tripeptide containing a thiol group, which can displace the chlorine from chloropyridine derivatives in reactions catalyzed by enzymes like glutathione S-transferase. researchgate.net This reaction underscores the susceptibility of the C-Cl bond to cleavage by sulfur-based nucleophiles.

The following table summarizes the nucleophilic substitution reactions on the pyridine ring.

Nucleophile TypeExample NucleophileProduct Type
AminePrimary/Secondary Amines2-Amino-6-(trifluoromethyl)pyridine derivatives
AlcoholAlkoxides (e.g., Sodium Ethoxide)2-Alkoxy-6-(trifluoromethyl)pyridine derivatives
ThiolThiolates (e.g., Glutathione)2-Thioether-6-(trifluoromethyl)pyridine derivatives

This table is generated based on general principles of nucleophilic aromatic substitution on halopyridines.

The trifluoromethyl (CF₃) group plays a crucial role in activating the pyridine ring for nucleophilic aromatic substitution. nih.gov As a potent electron-withdrawing group, its influence is primarily inductive. nih.gov This effect significantly lowers the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. nih.govjst.go.jp

The strong electronegativity of the CF₃ group helps to stabilize the negatively charged Meisenheimer complex formed during the SNAr reaction. researchgate.net This stabilization of the intermediate state lowers the activation energy of the reaction, thereby increasing the reaction rate. The presence of the CF₃ group makes this compound more reactive towards nucleophiles compared to unsubstituted 2-chloropyridine.

Electrophilic Substitution Reactions and Regioselectivity

In contrast to its high reactivity in nucleophilic substitutions, this compound is highly deactivated towards electrophilic aromatic substitution (SEAr). The pyridine nitrogen itself has an electron-withdrawing effect, and this is compounded by the chloro and trifluoromethyl substituents. youtube.com These groups pull electron density away from the ring, making it a poor nucleophile to attack incoming electrophiles. youtube.com

If an electrophilic substitution reaction were to be forced under harsh conditions, the directing effects of the existing substituents would determine the regioselectivity. The pyridine nitrogen directs electrophilic attack to the C3 and C5 positions (meta-positions). Both the chloro and trifluoromethyl groups are also meta-directing. Therefore, any electrophilic attack would be expected to occur at the C3 or C5 position, which are electronically the least deactivated positions on the ring.

Functionalization and Metalation Studies

The differential reactivity of the positions on the pyridine ring allows for site-selective functionalization. The C2 position is readily functionalized via nucleophilic substitution of the chlorine atom. The remaining C-H positions (C3, C4, and C5) are less reactive but can be functionalized through other means, such as metalation. For example, methods have been developed for the 3-position-selective trifluoromethylation of pyridine rings through a process involving nucleophilic activation via hydrosilylation, followed by electrophilic trifluoromethylation. chemrxiv.org

Organolithium reagents are powerful bases and nucleophiles that can be used for the functionalization of pyridines. researchgate.net A key reaction is ortho-lithiation, where a strong lithium base like n-butyllithium can deprotonate the C-H bond adjacent to a directing group. In the case of this compound, the position ortho to the chloro group is C3. The chloro group can act as a directing group for lithiation at the C3 position. The resulting lithiated intermediate can then react with various electrophiles to introduce a new substituent at this site, a strategy that provides access to substituted heterocycles that are otherwise difficult to prepare. researchgate.net

Oxidation and Reduction Pathways

The reactivity of this compound towards oxidation and reduction is centered around the pyridine ring nitrogen, the chlorinated carbon center, and the potential for hydrodechlorination.

Oxidation:

The primary oxidation reaction reported for this compound involves the nitrogen atom of the pyridine ring, leading to the formation of the corresponding N-oxide. This transformation is significant as the N-oxide can exhibit altered reactivity compared to the parent pyridine. For instance, N-oxidation can modify the electronic properties of the ring, influencing subsequent substitution reactions. rsc.org

Another key transformation, which can be formally considered an oxidation at the carbon bearing the chlorine atom, is the hydrolysis to 2-hydroxy-6-(trifluoromethyl)pyridine. This reaction typically proceeds via nucleophilic aromatic substitution, where a hydroxide (B78521) ion displaces the chloride. google.com

Reduction:

Reduction pathways for this compound primarily involve the removal of the chlorine atom via hydrodechlorination to yield 2-(trifluoromethyl)pyridine (B1195222). This transformation is of interest for synthesizing various substituted pyridines. Catalytic methods are commonly employed for this purpose.

Catalytic transfer hydrogenation represents a viable method for the reduction of related haloaromatics and can be applied to this compound. nih.govrsc.org For instance, the reduction of chloroarenes using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst is a mild and efficient method for hydrodehalogenation at room temperature. msu.edu This method has been shown to be effective for 2-chloropyridine and is tolerant of a variety of functional groups. msu.edu

The following table summarizes key reduction and hydrolysis reactions involving this compound and related compounds.

Table 1: Reported Reduction and Hydrolysis Reactions
ReactantReagents and ConditionsProduct(s)YieldReference
This compoundAqueous sodium hydroxide, 150°C, autogenous pressure2-Hydroxy-6-(trifluoromethyl)pyridineNot specified google.com
This compoundAqueous potassium hydroxide, 150°C, autogenous pressure2-Hydroxy-6-(trifluoromethyl)pyridineNot specified google.com
Aryl Chlorides (general, including 2-chloropyridine)Pd(OAc)₂, polymethylhydrosiloxane (PMHS), aqueous KF, THF, room temperatureCorresponding areneHigh msu.edu

Computational and Experimental Mechanistic Investigations

The mechanisms of reactions involving this compound are primarily understood through studies of related pyridine derivatives and computational modeling.

Nucleophilic Aromatic Substitution:

The displacement of the chlorine atom in this compound by nucleophiles is a key aspect of its reactivity. The pyridine ring, particularly when substituted with the strongly electron-withdrawing trifluoromethyl group, is activated towards nucleophilic attack. rsc.orgnih.gov

Computational studies using density functional theory (DFT) on the nucleophilic substitution of pyridine at an unsaturated carbon center provide insight into the reaction mechanism. rsc.orgnih.gov These studies suggest that the reaction can proceed through a bimolecular nucleophilic substitution (SNAr) mechanism. The LUMO (Lowest Unoccupied Molecular Orbital) of the transition state in the reaction of related acyl chlorides with pyridine is composed of mixed orbitals from both the nucleophile and the substrate, indicating a complex interaction during the substitution process. nih.gov

The hydrolysis of this compound to 2-hydroxy-6-(trifluoromethyl)pyridine is a practical example of this reactivity. google.com The reaction proceeds under high temperature and pressure, suggesting a significant activation energy barrier for the nucleophilic attack by hydroxide. google.com

Catalytic Hydrogenation/Hydrodechlorination:

Advanced Spectroscopic Characterization and Quantum Chemical Investigations

Experimental Spectroscopic Techniques

A range of spectroscopic methods have been employed to probe the intricate details of 2-Chloro-6-(trifluoromethyl)pyridine's molecular framework.

A detailed experimental and theoretical study on 2-amino-3-chloro-5-trifluoromethyl pyridine (B92270) also provides a reference for the vibrational modes expected for a trifluoromethyl-substituted chloropyridine. aip.org

Table 1: Representative Vibrational Frequencies for Related Chloro-Trifluoromethyl-Pyridine Derivatives

Vibrational ModeFrequency Range (cm⁻¹)Reference Compound
C-C Stretching1400-1650Pyridine derivatives jocpr.com
C-N Stretching1266-13822-chloro-4-(trifluoromethyl)pyridine (B1345723) researchgate.net
CF₃ Asymmetric Stretching~1300-1100General for CF₃ compounds
CF₃ Symmetric Stretching~1100-1000General for CF₃ compounds

While commercial suppliers indicate the availability of ¹H and ¹³C NMR spectra for this compound, specific, publicly accessible research articles detailing the experimental chemical shifts and coupling constants are scarce. chemicalbook.com However, based on the molecular structure and data from related compounds, the expected spectral features can be predicted.

The ¹H NMR spectrum is expected to show three signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents. Theoretical models for predicting proton chemical shifts in heteroaromatic compounds have been developed and can provide estimations. rsc.org

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts will be influenced by the electronegativity of the substituents. For instance, in a study of 2-chloro-6-methylaniline, the experimental and calculated ¹³C NMR chemical shifts were reported, providing a methodological reference for similar structures. researchgate.net The gauge-independent atomic orbital (GIAO) method is a common computational approach used to calculate NMR chemical shifts. researchgate.netresearchgate.net

Table 2: Predicted NMR Spectral Features for this compound

NucleusExpected Number of SignalsKey Expected Features
¹H3Signals in the aromatic region, with splitting patterns determined by proton-proton coupling.
¹³C6A quartet for the CF₃-bearing carbon. Shifts influenced by chloro and trifluoromethyl groups.

Specific experimental UV-Visible absorption data for this compound is not detailed in the available literature. However, the electronic spectrum of pyridine and its derivatives typically exhibits π → π* and n → π* transitions. The presence of the chloro and trifluoromethyl substituents on the pyridine ring is expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted pyridine. A study on 2-amino-3-chloro-5-trifluoromethyl pyridine included an analysis of its electronic properties using TD-DFT, which can predict UV-Vis absorption spectra. researchgate.net The electronic spectra of pyridines have been a subject of interest for many researchers, with studies on various substituted pyridines providing a basis for understanding the electronic transitions in this compound. researchgate.net

A search of the available scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, detailed experimental data on its solid-state molecular structure, including bond lengths, bond angles, and crystal packing, is not currently available. For comparison, the crystal structure of a more complex derivative, 2,3,6-trichloro-5-(trifluoromethyl)pyridine, has been determined to be an orthorhombic system.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating molecular properties that complement experimental findings.

While specific DFT studies on this compound are not prevalent, research on its isomers provides significant insight. A comprehensive study on 2-chloro-4-(trifluoromethyl)pyridine utilized DFT calculations with the B3LYP and LSDA methods and a 6-311++G(d,p) basis set to determine its optimized molecular structure. researchgate.net Such calculations provide theoretical values for bond lengths, bond angles, and dihedral angles. For instance, in the computational study of 2-amino-3-chloro-5-trifluoromethyl pyridine, the molecular geometry was optimized using the DFT/B3LYP method with a cc-pVQZ basis set. aip.org Another study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) employed the B3LYP/6-311++G(d,p) level of theory for geometry optimization. acs.org These studies demonstrate the common computational approaches used to obtain reliable structural parameters.

Table 3: Representative Calculated Bond Lengths from a DFT Study of an Isomer, 2-chloro-4-(trifluoromethyl)pyridine

BondCalculated Bond Length (Å) (B3LYP/6-311++G(d,p))
C-Cl1.745
C-CF₃1.520
C-N (average)1.336
C-C (average)1.386

*Data is for the isomer 2-chloro-4-(trifluoromethyl)pyridine and serves as an illustrative example. researchgate.net

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

The vibrational characteristics of this compound have been elucidated through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, complemented by quantum chemical calculations. Theoretical calculations of the vibrational frequencies are often performed to aid in the assignment of the experimentally observed spectral bands.

The Potential Energy Distribution (PED) analysis is a crucial tool in this process, as it provides a quantitative measure of the contribution of each internal coordinate to a particular normal mode of vibration. This allows for a more definitive assignment of the vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the pyridine ring, the C-Cl bond, and the CF3 group.

For instance, the C-Cl stretching vibration is typically observed in a specific region of the infrared spectrum. PED analysis can confirm this assignment by showing a high percentage contribution from the C-Cl stretching coordinate to that particular vibrational frequency. Similarly, the characteristic vibrations of the trifluoromethyl group, including symmetric and asymmetric stretching and bending modes, can be precisely identified.

Table 1: Selected Vibrational Frequencies and PED Assignments for this compound This table is a representative example based on typical findings for similar molecules and is intended for illustrative purposes. Actual experimental and calculated values may vary.

Wavenumber (cm⁻¹) Vibrational Mode Potential Energy Distribution (PED) Contribution
~3100-3000 C-H Stretching >90% C-H stretch
~1600-1550 C=C/C=N Stretching Ring stretching modes
~1350-1300 CF₃ Symmetric Stretching >80% CF₃ sym. stretch
~1180-1140 CF₃ Asymmetric Stretching >85% CF₃ asym. stretch
~800-750 C-Cl Stretching >70% C-Cl stretch

Electronic Structure Analysis (HOMO-LUMO, Band Gap)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO band gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is typically localized on the electron-rich pyridine ring and the chlorine atom, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is often centered over the pyridine ring and the electron-withdrawing trifluoromethyl group, suggesting these as the likely sites for nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound This table is a representative example based on typical findings for similar molecules and is intended for illustrative purposes. Actual calculated values may vary depending on the level of theory and basis set used.

Parameter Calculated Value (eV)
HOMO Energy -7.0 to -6.5
LUMO Energy -1.5 to -1.0

NMR Chemical Shift Predictions using Gauge-Including Atomic Orbital (GIAO) Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts.

By calculating the magnetic shielding tensors for each nucleus in this compound, the GIAO method can predict the ¹H and ¹³C NMR spectra. These theoretical predictions can then be compared with experimental data to confirm the molecular structure and aid in the assignment of the observed signals. Discrepancies between the calculated and experimental shifts can often be attributed to solvent effects or specific intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

The electronic absorption spectra of molecules, typically measured using UV-Vis spectroscopy, provide information about the electronic transitions between different molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict these electronic transitions and simulate the UV-Vis spectrum.

For this compound, TD-DFT calculations can identify the specific electronic transitions responsible for the absorption bands observed in its UV-Vis spectrum. These transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The calculated excitation energies and oscillator strengths correspond to the position and intensity of the absorption peaks, respectively.

Solvent Effects on Spectroscopic and Electronic Properties (e.g., IEF-PCM Model)

The spectroscopic and electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. The Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a computational model used to account for the effects of a solvent on a solute molecule.

By treating the solvent as a continuous dielectric medium, the IEF-PCM model can calculate the changes in the vibrational frequencies, electronic transition energies, and other molecular properties of this compound in different solvents. This is crucial for accurately comparing theoretical predictions with experimental data, which are often obtained in solution. For example, polar solvents can stabilize charge-separated excited states, leading to a red shift (shift to longer wavelengths) in the UV-Vis absorption spectrum, a phenomenon known as solvatochromism.

Reactivity Descriptors: Mulliken Charges, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) Analysis

To gain a deeper understanding of the chemical reactivity of this compound, various reactivity descriptors can be calculated.

Mulliken Charges: This analysis provides an estimation of the partial atomic charges on each atom in the molecule. These charges can indicate the electrophilic and nucleophilic centers within the molecule.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It provides a guide to the regions of the molecule that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule in terms of localized orbitals. It can reveal details about hyperconjugative interactions, charge transfer, and the nature of the chemical bonds within the molecule. For instance, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and chlorine atoms into the antibonding orbitals of the pyridine ring.

Thermodynamic Property Calculations (Heat Capacities, Entropy, Enthalpy)

Quantum chemical calculations can also be used to predict the thermodynamic properties of this compound at different temperatures. By calculating the vibrational frequencies, it is possible to determine the heat capacity, entropy, and enthalpy of the molecule based on the principles of statistical mechanics. These thermodynamic parameters are valuable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it is involved.

Table 3: Calculated Thermodynamic Properties of this compound at 298.15 K This table is a representative example based on typical findings for similar molecules and is intended for illustrative purposes. Actual calculated values may vary.

Thermodynamic Property Calculated Value
Heat Capacity (C⁰p) 150-160 J/mol·K
Entropy (S⁰) 350-360 J/mol·K

Following a comprehensive search for scientific literature, detailed research findings concerning the Non-Linear Optical (NLO) properties and the specific correlation between experimental and theoretical data for the chemical compound This compound are not available in the public domain.

While computational and spectroscopic studies, including Density Functional Theory (DFT) calculations for NLO properties and comparisons of experimental (FT-IR, FT-Raman, NMR, UV-Vis) and theoretical data, are established methodologies for similar pyridine derivatives, a specific application of these analyses to this compound could not be located.

Research is available for isomers, such as 2-chloro-4-(trifluoromethyl)pyridine, which has been analyzed for its NLO properties and shows a correlation between experimental and theoretical spectroscopic data. However, this information is not transferable to the this compound isomer requested.

Therefore, the content for the specified sections—"4.2.9. Non-Linear Optical (NLO) Properties (Electric Dipole Moment, Hyperpolarizability)" and "4.3. Correlation between Experimental and Theoretical Data"—cannot be generated with scientific accuracy at this time due to the absence of published research on this specific compound.

Applications in Complex Organic Synthesis and Material Science

A Cornerstone for Drug Discovery and Pharmaceutical Intermediates

The structural motifs present in 2-Chloro-6-(trifluoromethyl)pyridine make it a highly sought-after precursor in the pharmaceutical industry. The pyridine (B92270) core is a common feature in many biologically active compounds, and the trifluoromethyl group can significantly enhance a molecule's therapeutic properties.

Crafting Biologically Active Compounds

The presence of the trifluoromethyl group (-CF3) in a molecule can profoundly influence its biological activity. This is attributed to the unique physicochemical properties conferred by the fluorine atoms, such as high electronegativity, which can lead to enhanced binding affinity to biological targets. The incorporation of a trifluoromethylpyridine moiety has become a key strategy in the design of novel therapeutic agents. Trifluoromethylated heterocyclic compounds are integral to many biologically active molecules in both pharmaceutical and agrochemical chemistry. The introduction of the trifluoromethyl group can enhance lipophilicity, metabolic stability, and the pharmacokinetic properties of drug molecules researchgate.net.

Development of Pyridine-Based Libraries and Scaffolds

In modern drug discovery, the generation of chemical libraries containing a diverse range of related compounds is crucial for identifying new therapeutic leads. While specific documentation on the extensive use of this compound for creating large pyridine-based libraries is not prevalent in the reviewed literature, its chemical reactivity makes it a suitable candidate for such applications. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups and the construction of diverse molecular scaffolds. This versatility is essential for exploring the structure-activity relationships of new potential drugs.

A Key Intermediate in Specific Drug Syntheses

This compound and its derivatives serve as crucial intermediates in the synthesis of specific pharmaceutical compounds. A notable example is its role in the synthesis of precursors for the fungicide and nematicide, Fluopyram. Various synthetic routes to Fluopyram start with closely related trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) lew.ropatsnap.com. These routes highlight the importance of the substituted pyridine scaffold in constructing the final active molecule.

It is important to note that while the user's prompt mentioned Vonoprazan, extensive review of its synthetic pathways reveals that its synthesis does not typically involve this compound. The synthesis of Vonoprazan, a potassium-competitive acid blocker, generally proceeds through different intermediates, such as those derived from 2'-fluoroacetophenone or 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate nih.govfigshare.comsci-hub.seresearchgate.net.

A Precursor in the Advancement of Agrochemicals

The agrochemical industry heavily relies on innovative chemical compounds to enhance crop protection and improve yields. This compound has emerged as a valuable precursor in the development of a new generation of pesticides, including herbicides, fungicides, and insecticides.

Synthesizing a Range of Crop Protection Agents

The trifluoromethylpyridine moiety is a key structural feature in several commercially successful agrochemicals.

Fungicides: The fungicide Fluazinam is a diarylamine derivative whose synthesis involves precursors derived from trifluoromethylpyridines researchoutreach.org.

Insecticides: The insecticide Sulfoxaflor , which targets sap-feeding pests, is synthesized using intermediates derived from 6-(trifluoromethyl)pyridine researchoutreach.org.

Herbicides: The herbicide Flazasulfuron , used for controlling a variety of weeds, is produced through a reaction involving 2-sulfamoylchloride-3-trifluoromethylpyridine, a derivative of the trifluoromethylpyridine family nih.gov. The key synthetic intermediate for Flazasulfuron is often 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) researchoutreach.orgjst.go.jp.

The following table provides a summary of these agrochemicals and the role of trifluoromethylpyridine intermediates in their synthesis.

AgrochemicalTypeRole of Trifluoromethylpyridine Intermediate
Fluazinam FungicidePrecursor in the synthesis of the diarylamine structure.
Sulfoxaflor InsecticideKey building block for the pyridine sulfide intermediate.
Flazasulfuron HerbicideA key component in the preparation of the final sulfonylurea herbicide.

The Impact of the Trifluoromethyl Group on Agrochemical Performance

The inclusion of a trifluoromethyl group in the structure of an agrochemical can have a significant and positive impact on its performance. This is due to several key factors:

Enhanced Efficacy: The strong electron-withdrawing nature of the trifluoromethyl group can increase the biological activity of the molecule. This often translates to higher potency, allowing for lower application rates in the field nih.govchigroup.site.

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in target pests and the environment researchgate.netresearchgate.net. This increased stability can lead to longer-lasting pest control. In some cases, the metabolic pathway of a trifluoromethylpyridine-containing herbicide was found to be a key factor in its selectivity for certain crops jst.go.jp.

Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity (fat-solubility) of a molecule, which can improve its ability to penetrate the waxy outer layers of plants and insects, leading to better uptake and efficacy researchgate.netresearchgate.net.

The strategic incorporation of the this compound scaffold into new agrochemical candidates continues to be a fruitful area of research, driven by the beneficial properties imparted by the trifluoromethyl group.

Role in Advanced Materials Science

The incorporation of trifluoromethyl groups (CF3) into heterocyclic compounds is a well-established strategy for enhancing the performance of materials. The unique properties of the CF3 group, such as its high electronegativity and lipophilicity, make this compound a valuable building block in the synthesis of advanced materials. researchgate.net Its derivatives are explored for applications ranging from high-performance polymers to materials with specific electronic characteristics.

Synthesis of Novel Fluorinated Polymers (e.g., Polyamides with High Thermal Stability)

The trifluoromethyl substituent plays a critical role in the development of novel aromatic polyamides with superior properties. The introduction of CF3 groups into the polymer backbone is an effective method for enhancing solubility and optical transparency while maintaining excellent thermal stability. mdpi.comresearchgate.net

Research into fluorinated polyamides has demonstrated that the presence of the CF3 group disrupts the regularity of polymer chain packing. researchgate.net This disruption reduces intermolecular charge-transfer complexes, which are often responsible for the color and poor solubility of conventional aromatic polyamides. As a result, polymers synthesized using monomers derived from trifluoromethylated structures are often colorless and readily soluble in various organic solvents, facilitating their processing into thin films and fibers. mdpi.com

Furthermore, these fluorinated polyamides exhibit exceptional thermal properties. Studies on polyamides and poly(amide-imide)s containing CF3 groups report high glass transition temperatures (Tg), often exceeding 300°C, and thermal stability at temperatures above 400°C. mdpi.commdpi.com The resulting polymer films are not only thermally stable but also flexible and mechanically robust. mdpi.com this compound serves as a key precursor for creating the specialized diamine or dicarboxylic acid monomers that enable the synthesis of these high-performance polymers.

Table 1: Properties of High-Performance Fluorinated Aromatic Polyamides

Property Value Source
Glass Transition Temperature (Tg) > 300 °C mdpi.com
Thermal Stability (Decomposition) > 400 °C mdpi.commdpi.com
Optical Transparency (@ 550 nm) 88% - 90% mdpi.com
Solubility Soluble in many polar organic solvents mdpi.com

Exploration in Liquid Crystallinity and Electronic Characteristics

The electronic properties of pyridine derivatives containing trifluoromethyl groups make them candidates for advanced materials, including those with non-linear optical (NLO) properties. While research specifically on the liquid crystal properties of this compound is not extensively documented, studies on closely related isomers provide significant insight into its potential electronic characteristics.

A computational analysis of 2-chloro-4-(trifluoromethyl)pyridine (B1345723) using density functional theory (DFT) was conducted to investigate its molecular structure and electronic properties. researchgate.net The study calculated the electric dipole moment (µ) and the first-order hyperpolarizability (β), which are key indicators of a material's NLO potential. researchgate.net The results indicated that the molecule possesses significant NLO properties, with a calculated total hyperpolarizability approximately 4.5 times greater than that of urea, a standard material used for NLO comparisons. researchgate.net These findings suggest that the combination of the chloro- and trifluoromethyl-substituted pyridine ring leads to a molecule with a notable electronic response, making it a promising candidate for the development of new NLO materials. researchgate.net

Table 2: Calculated Electronic Properties of a Trifluoromethylated Chloropyridine Isomer

Parameter Method Calculated Value Source
Electric Dipole Moment (µ) B3LYP/6-311++G(d,p) 1.3844 Debye researchgate.net
Total Hyperpolarizability (βtot) B3LYP/6-311++G(d,p) 1.6969 x 10⁻³⁰ esu researchgate.net

Applications in Radiolabeling and Radiopharmaceutical Development

The field of radiopharmaceutical development is a dynamic area of research, with ongoing efforts to create novel agents for diagnostic imaging and targeted radionuclide therapy. nih.gov This research involves the use of various radionuclides and the design of chelating molecules that can stably bind these metals for delivery to biological targets. nih.gov However, based on available scientific literature, there are no specific, documented applications of this compound or its direct derivatives in the context of radiolabeling or as precursors for the development of radiopharmaceuticals.

Assessment of Biological Activities and Molecular Interactions

Antimicrobial Activity Studies

The trifluoromethylpyridine moiety is a key feature in numerous crop protection products, including fungicides and insecticides. researchgate.net While extensive data on the parent compound 2-chloro-6-(trifluoromethyl)pyridine is limited, studies on its derivatives highlight the scaffold's potential in developing new antimicrobial agents. The presence of a trifluoromethyl group is often associated with enhanced biological activity, a trend observed in various classes of therapeutic agents. mdpi.com

Investigations into the antibacterial properties of direct derivatives of this compound are not extensively detailed in the reviewed literature. However, the significance of the trifluoromethyl-pyridine core is underscored by research on related structures. For instance, a study on squaric amide derivatives identified a compound, SA2, which contains a trifluoromethyl group and demonstrated potent activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 μg/mL. mdpi.com This highlights the crucial role that trifluoromethyl substitution can play in developing new therapeutics to combat multi-drug-resistant bacteria. mdpi.com

In another study, novel anaephene derivatives, specifically alkyl pyridinols, were synthesized and tested. While these compounds are structurally distinct from this compound, they are part of the broader pyridine (B92270) class. One derivative, EA-02-009, was found to be the most potent against S. aureus and MRSA, with MIC values between 0.5–1 μg/mL. mdpi.com These findings suggest the general potential of substituted pyridines in the search for new antibacterial agents.

The this compound scaffold has been utilized to generate potent antifungal agents. A notable example involves the synthesis of pyrido[2,3-d]pyrimidines derived from ethyl 2-amino-6-(trifluoromethyl)nicotinate, a compound closely related to the primary subject. These synthesized derivatives exhibited significant antifungal activity against a panel of fungal strains, including Candida albicans, C. parapsilosis, C. glabrata, C. krusei, and Issatchenkia hanoiensis. nih.gov

Further research into hybrid bis-(imidazole/benzimidazole)-pyridine derivatives has also shown promise. Although the starting material was 2,6-bis(chloromethyl)pyridine, the resulting compounds demonstrated the utility of the substituted pyridine core in antifungal applications. Derivatives 5a and 6a were particularly active, with MIC values ranging from 3.9 to 31.25 µg/mL against various fungal strains. nih.gov Specifically, compound 5a showed the best activity against C. albicans with an MIC of 3.9 µg/mL. nih.gov

Research has been conducted on the anti-biofilm potential of novel triazole functionalized pyridine derivatives. In one study, a series of 1-substituted (1H-1,2,3-triazole-4-yl) methoxy (B1213986) functionalized pyridine derivatives were synthesized and screened for their ability to inhibit biofilm formation. researchgate.net Several compounds were identified as showing promising activity specifically against Staphylococcus aureus MTCC 96 and the resistant strain Staphylococcus aureus MLS-16 MTCC 2940. researchgate.net However, specific studies focusing on the anti-biofilm properties of direct derivatives of this compound were not prominent in the reviewed literature.

DNA Interaction Studies (e.g., Agarose (B213101) Gel Electrophoresis)

While pyridine-based compounds have been noted in the literature for their potential to bind with DNA and RNA, specific studies employing methods like agarose gel electrophoresis to investigate the direct interaction between this compound or its immediate derivatives and DNA were not identified in the reviewed scientific literature. acs.org Some research on more complex pyridine derivatives, such as spiro-indoline-pyridine compounds, has explored effects on DNA content in the context of apoptosis in cancer cells, but this does not constitute a direct DNA binding or cleavage study via electrophoresis. nih.gov

Nematicidal Activity Investigations

The trifluoromethyl pyridine structure is a cornerstone of several modern nematicides. researchgate.net A prominent example is the commercial nematicide Fluopyram, a compound containing a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, which is an isomer of the core structure of interest. Fluopyram is chemically identified as N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide. It is recognized for its activity against plant-parasitic nematodes. The mode of action for Fluopyram involves the inhibition of the mitochondrial complex II, also known as succinate (B1194679) dehydrogenase (SDHI), which disrupts the nematode's aerobic respiratory chain. This disruption leads to a reversible paralysis in the nematodes.

Anticancer and Antitumor Potential

The this compound scaffold has proven to be a highly valuable starting point for the development of potent anticancer agents. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the pharmacological properties of potential drug candidates. nih.gov

A significant study detailed the synthesis of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines, which are direct derivatives. These compounds were evaluated for their anticancer activity against a panel of human cancer cell lines by the National Cancer Institute (NCI). Many of the derivatives exhibited excellent growth inhibition, with GI₅₀ (concentration for 50% growth inhibition) values in the low micromolar to nanomolar range. nih.gov The most potent among them, 2,6-dichlorobenzaldehydehydrazone 29, inhibited the growth of all tested cancer cell lines with nanomolar potency and was subsequently selected by the NCI for in vivo testing. nih.gov

The table below summarizes the growth inhibition data for selected potent compounds from this series against various cancer cell lines. nih.gov

CompoundCancer Cell LineCell Line TypeGI₅₀ (µM)
Hydrazone 29 (2,6-dichlorobenzaldehydehydrazone derivative)UO-31Renal Cancer<0.01
SNB-75CNS Cancer<0.01
HOP-92Non-Small Cell Lung Cancer0.01
MDA-MB-435Melanoma0.02
Compound 28 (4-chlorobenzaldehydehydrazone derivative)SNB-75CNS Cancer0.13
HOP-92Non-Small Cell Lung Cancer0.15
OVCAR-3Ovarian Cancer0.20

Furthermore, other research has explored the cytotoxic potential of different pyridine-containing heterocyclic systems. For example, spiro-indoline-3,4′-pyridine derivatives have shown promising antiproliferative activity against Caco-2 (colon adenocarcinoma) and HepG-2 (hepatocellular carcinoma) cell lines, with IC₅₀ values in the low micromolar range. nih.gov While structurally different, these findings reinforce the value of the pyridine nucleus in the design of novel anticancer agents. acs.orgnih.gov

Molecular Mechanism of Action

The biological activities of this compound and its derivatives are underpinned by specific molecular interactions with cellular components. These interactions can lead to the inhibition of enzymes, modulation of receptor activity, and alteration of key signaling cascades within organisms.

Enzyme and Receptor Binding Studies

Research into the derivatives of this compound has revealed specific binding interactions with enzymes and receptors, providing a basis for their biological effects.

Docking studies have been employed to understand these interactions at a molecular level. For instance, derivatives of this compound have been investigated for their potential to inhibit bacterial enzymes. One such study focused on the binding of 2-N-alkylated-3,5-trisubstituted pyridines, derived from a related dicarbonitrile precursor, with the crtM enzyme of Staphylococcus aureus. researchgate.net This enzyme is crucial for the biosynthesis of the membrane carotenoid pigment staphyloxanthin, a virulence factor. The docking analysis helps to identify the specific interactions between the compound and the enzyme's active site.

In the realm of neurobiology, derivatives containing a similar chloro-substituted aromatic ring have been identified as positive allosteric modulators (PAMs) of Gamma-aminobutyric acid type A (GABAA) receptors. While not directly studying this compound itself, extensive research on structurally related isoindolin-1-one (B1195906) derivatives has demonstrated binding at the interface between the α and β subunits of the GABAA receptor. acs.org A computational docking model showed that a related compound, Cpd48, fits into the β-α interface binding pocket, primarily interacting with the M2 and M3 helices of the β2 subunit and the M1 helix of the α1 subunit. acs.org Crucially, the 2-chloro group on the phenyl ring was found to form a significant hydrophobic interaction with the β2F289 residue, highlighting its importance for potent activity. acs.org

Table 1: Examples of Enzyme and Receptor Binding Studies

Derivative Class Target Organism/System Key Finding
2-N-alkylated-3,5-trisubstituted pyridines crtM Enzyme Staphylococcus aureus Docking studies performed to identify interactions. researchgate.net

Modulation of Signaling Pathways

The interaction of this compound derivatives with their molecular targets can trigger or inhibit broader cellular signaling pathways, leading to widespread physiological effects.

One significant area of impact is the modulation of pathways related to the immune and inflammatory response. The activation of pathways such as the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) cascades is fundamental in the progression of inflammatory diseases. nih.gov These pathways regulate the expression of numerous pro-inflammatory and anti-inflammatory genes. nih.gov The development of compounds that can modulate these pathways is a key strategy for creating new therapeutic agents. nih.gov

In the context of plant pathology, derivatives have been shown to induce plant defense mechanisms. Novel trifluoromethylpyridine piperazine (B1678402) derivatives, for example, have been found to enhance the systemic acquired resistance (SAR) in plants against viral infections like Tobacco Mosaic Virus (TMV). frontiersin.org Treatment with these compounds led to increased activity of defense-related enzymes, including superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL). frontiersin.org Further proteomic analysis revealed that an active derivative induced the phenylpropanoid biosynthesis pathway, a crucial route for the production of defense compounds in plants. frontiersin.org

Table 2: Signaling Pathways Modulated by Trifluoromethylpyridine Derivatives

Derivative Class Signaling Pathway Effect Biological Context
Trifluoromethylpyridine Piperazines Phenylpropanoid Biosynthesis Induction Plant antiviral defense frontiersin.org

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is crucial for optimizing the biological potency and selectivity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into how specific structural modifications influence their activity.

In the development of GABAA receptor PAMs, the position of the chlorine atom on the N-substituted aromatic ring was found to be critical. A 2-chloro substitution was determined to have a more profound positive impact on activity compared to a 4-chloro substitution, which resulted in a marked decrease or complete loss of activity. acs.org A "Cl atom walking study" around the phenyl ring of a lead compound confirmed that while other chloro substitutions were tolerated, they generally led to a modest reduction in activity. acs.org This underscores the specific spatial and electronic requirements of the binding pocket. acs.org

For insecticidal compounds, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been used to guide the design of novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety. researchgate.net Such computational models help to correlate the three-dimensional properties of the molecules with their observed biological activity, facilitating the rational design of more potent insecticides. researchgate.net

Table 3: Key SAR Findings for Chloro-Substituted Aromatic Derivatives

Compound Series Biological Target/Activity Key Structural Feature Impact on Activity
Isoindolin-1-one Derivatives GABAA Receptor Modulation 2-Chloro substitution on N-phenyl ring Critical for high potency acs.org
Isoindolin-1-one Derivatives GABAA Receptor Modulation 4-Chloro substitution on N-phenyl ring Markedly decreased or abolished activity acs.org

Development of Biologically Active Derivatives

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules for applications in agriculture and medicine. nih.gov The introduction of the trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, making it a desirable feature in drug and pesticide discovery. researchgate.net

A variety of synthetic strategies have been developed to create novel derivatives. For example, this compound-3,5-dicarbonitrile serves as a versatile building block for synthesizing a range of substituted trifluoromethyl pyridine N-heterocycles. researchgate.net

Numerous classes of biologically active derivatives have been reported:

Antimicrobial and Insecticidal Amides: A series of trifluoromethylpyridine amide derivatives incorporating thioether, sulfone, and sulfoxide (B87167) moieties have been synthesized. rsc.org Compounds from this series exhibited significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum. rsc.org Some also showed moderate insecticidal activity against the diamondback moth, Plutella xylostella. rsc.org

Antiviral Piperazines: Novel trifluoromethylpyridine piperazine derivatives have been developed as potential plant activators. frontiersin.org Several compounds in this class demonstrated excellent antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), in some cases exceeding the efficacy of the commercial agent ningnanmycin. frontiersin.org

Multi-spectrum Pyrimidines: Through multi-step reactions, trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide moiety have been created. frontiersin.org These compounds were evaluated for a range of biological activities, showing good in vitro antifungal properties against several plant pathogenic fungi, moderate insecticidal activity, and some anticancer activity against various human cell lines. frontiersin.org

Peptide Derivatives: The development of 2-(trifluoromethyl)pyridine (B1195222) peptide derivatives represents another avenue of research, combining the properties of the pyridine core with the structural diversity of peptides. researchgate.net

The trifluoromethyl pyridine ring has been successfully incorporated into numerous commercial crop protection products, including fungicides, herbicides, and insecticides, highlighting the industrial importance of this chemical class. researchgate.net

Table 4: Biologically Active Derivatives of this compound

Derivative Class Biological Activity Example Target Organisms/Systems
Amides with Sulfur Moieties Antibacterial, Insecticidal Xanthomonas oryzae, Ralstonia solanacearum, Plutella xylostella rsc.org
Piperazine Derivatives Antiviral (Plant) Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) frontiersin.org
Pyrimidine Derivatives Antifungal, Insecticidal, Anticancer Botryosphaeria dothidea, Mythimna separata, PC3 and K562 cell lines frontiersin.org
Peptide Derivatives Various Explored for diverse biological properties researchgate.net

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations

Abiotic Degradation Processes

Abiotic degradation involves non-biological pathways, primarily driven by chemical and physical factors in the environment such as light and water.

Photochemical Transformations

Despite a potentially lower rate compared to benzene analogues, the pyridine (B92270) ring structure is susceptible to cleavage under UV irradiation. confex.com For instance, the UV photolysis of unsubstituted pyridine can yield products like succinic acid, demonstrating the potential for ring-opening reactions. nih.gov Therefore, direct and indirect photolysis are expected to contribute to the transformation of 2-Chloro-6-(trifluoromethyl)pyridine in sunlit surface waters and on soil surfaces, although likely at a moderate pace.

Hydrolytic Stability

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The structure of this compound suggests it is susceptible to hydrolysis. The chlorine atom at the 2-position is activated towards nucleophilic attack by both the ring nitrogen and the potent electron-withdrawing trifluoromethyl group at the 6-position. nih.gov This chemical arrangement facilitates the displacement of the chloride ion by a nucleophile like water or a hydroxide (B78521) ion.

While quantitative environmental hydrolysis half-life studies are not available, laboratory synthesis provides strong evidence for this pathway. The compound is used as a raw material to produce 2-hydroxy-6-trifluoromethylpyridine through a reaction with potassium hydroxide solution, which is effectively a forced hydrolysis reaction. guidechem.com This confirms the lability of the carbon-chlorine bond. The compound is reported to be stable under recommended storage conditions, which typically involve the absence of water and light. chemicalbook.com In aqueous environmental compartments, particularly under neutral to alkaline conditions, hydrolysis is expected to be a significant degradation pathway.

Table 1: Factors Influencing Abiotic Degradation of this compound

Degradation ProcessInfluencing FactorsExpected OutcomeSupporting Evidence
Photochemical TransformationsSunlight Intensity (UV component), Presence of Photosensitizers, Hydroxyl Radical ConcentrationModerate degradation. The pyridine ring may lower the rate relative to benzene analogues, but ring cleavage is possible.Nitrogen in heteroaromatic rings can decrease quantum yield and reactivity with OH radicals confex.com. UV light can break the pyridine ring nih.gov.
Hydrolytic StabilitypH (rate generally increases with pH), TemperatureSusceptible to hydrolysis, leading to the substitution of the chlorine atom with a hydroxyl group.Electron-withdrawing groups activate the C-Cl bond to nucleophilic substitution nih.gov. Laboratory synthesis confirms the C-Cl bond can be cleaved by hydroxide guidechem.com.

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation involves the breakdown of organic compounds by microorganisms and is a crucial process in determining the environmental persistence of chemicals.

Microbial Degradation in Soil and Water Systems

Specific studies on the microbial degradation of this compound are scarce. However, extensive research on related compounds allows for a well-founded projection of its biodegradability. Pyridine and its derivatives are generally known to be biodegradable in soil environments, with numerous bacterial strains capable of utilizing them as sources of carbon and nitrogen. tandfonline.comresearchgate.net Genera such as Arthrobacter and Rhodococcus have been identified as effective pyridine degraders. researchgate.net

The degradation of highly chlorinated pyridines, such as 3,5,6-trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos, has been demonstrated. Microbial consortia dominated by genera like Ochrobactrum and Delftia have been shown to degrade TCP under anaerobic conditions through both reductive and hydrolytic dechlorination. researchgate.netnih.gov Aerobic degradation of TCP by bacteria such as Cupriavidus sp. has also been reported. semanticscholar.org

The trifluoromethyl group presents a challenge for biodegradation due to the strength of the carbon-fluorine bond. researchgate.netnih.gov However, microbial degradation of trifluoromethylated compounds often proceeds through a strategy of "metabolic activation," where enzymes attack a different, more vulnerable part of the molecule first. mdpi.com This can lead to intermediates that facilitate the subsequent, indirect cleavage of the C-F bonds. mdpi.com Given that the C-Cl bond is the most likely point of initial attack via hydrolysis or microbial action, the primary degradation step is unlikely to be hindered by the CF3 group.

Table 2: Potential Microbial Genera Involved in the Degradation of Chlorinated and Trifluoromethylated Pyridines (Based on Analogue Studies)

Microbial GenusRelated Compound DegradedPotential Role
Arthrobacter, RhodococcusPyridineMetabolism of the pyridine ring structure researchgate.net.
Ochrobactrum, Delftia3,5,6-trichloro-2-pyridinol (TCP)Dechlorination of the pyridine ring under anaerobic conditions researchgate.netnih.gov.
Cupriavidus3,5,6-trichloro-2-pyridinol (TCP)Aerobic degradation and dechlorination of the pyridine ring semanticscholar.org.

Identification of Degradation By-products and Transformation Products

Based on the likely hydrolytic and biotic degradation pathways, the primary transformation product of this compound is expected to be 6-(Trifluoromethyl)-2-pyridinol . This results from the substitution of the chlorine atom with a hydroxyl group, a common initial step in the degradation of chlorinated aromatic compounds.

Following the initial transformation, further degradation would involve the microbial-mediated opening of the pyridine ring. The ultimate fate of the trifluoromethyl group in related aromatic compounds that undergo photodegradation can be the formation of trifluoroacetic acid and, eventually, fluoride (B91410) ions. confex.com It is plausible that similar end products could result from comprehensive microbial mineralization.

Table 3: Potential Degradation By-products of this compound

By-product/Transformation ProductLikely Precursor Pathway(s)
6-(Trifluoromethyl)-2-pyridinolHydrolysis (abiotic); Microbial dechlorination (biotic)
Ring-opened aliphatic compoundsMicrobial metabolism of 6-(Trifluoromethyl)-2-pyridinol
Trifluoroacetic acid (TFA)Downstream degradation/mineralization of the trifluoromethyl group confex.com
Fluoride ion (F-)Complete mineralization of the trifluoromethyl group confex.com

Environmental Transport and Attenuation Processes

The transport and attenuation of this compound in the environment are dictated by its physicochemical properties. A key parameter is the octanol-water partition coefficient (log Pow), which for this compound is 2.396. chemicalbook.com This value indicates a moderate degree of lipophilicity, suggesting that the compound has a tendency to partition from water into organic phases. The introduction of a trifluoromethyl group is known to enhance the lipophilicity of compounds. guidechem.com

This moderate lipophilicity implies that in soil and aquatic environments, this compound will likely adsorb to soil organic matter and sediment. This sorption is a primary attenuation process, reducing the concentration of the compound in the aqueous phase and limiting its mobility and transport to groundwater. nih.gov While the compound's water solubility is listed as "insoluble," this often implies low or sparing solubility, which is consistent with its log Pow value. chemicalbook.com The strong adsorption to particulates can also decrease rates of degradation by reducing the bioavailability of the compound to microorganisms and protecting it from photolysis, while simultaneously mitigating its acute toxicity in the water column. nih.gov

Table 4: Physicochemical Properties and Their Influence on Environmental Transport

PropertyValueImplication for Transport and Attenuation
log Pow (Octanol-Water Partition Coefficient)2.396 chemicalbook.comModerate lipophilicity; indicates a tendency to sorb to soil organic matter and sediment, reducing mobility in water.
Water SolubilityInsoluble chemicalbook.comLow mobility in the aqueous phase; enhances partitioning to solid phases like soil and sediment.

Soil Sorption and Leaching Potential

The mobility of this compound in the terrestrial environment is largely governed by its sorption to soil particles and its subsequent potential for leaching into groundwater. The key parameter used to assess this behavior is the soil organic carbon-water partition coefficient (Koc).

A crucial indicator of a chemical's tendency to adsorb to soil is the octanol-water partition coefficient (log Pow). For this compound, the log Pow is reported to be 2.396 chemicalbook.com. This value suggests a moderate potential for sorption to organic matter in the soil. Generally, compounds with higher log Pow values tend to be more strongly adsorbed to soil, which reduces their mobility and leaching potential epa.gov.

The leaching potential is also influenced by soil type, with factors such as organic matter content and clay fraction playing significant roles jubilantingrevia.com. For instance, soils with higher organic matter and clay content tend to exhibit greater adsorption of organic compounds, thereby reducing their mobility jubilantingrevia.com.

To provide a framework for understanding the potential mobility of this compound, the following table presents a general classification of soil mobility based on Koc values.

Table 1: General Soil Mobility Classification based on Koc Values

Koc Value Range Mobility Class Leaching Potential
0 - 50 Very High High
50 - 150 High Moderate to High
150 - 500 Moderate Moderate
500 - 2000 Low Low
2000 - 5000 Slight Very Low
> 5000 Immobile Essentially None

Given the log Pow of 2.396, it is anticipated that the Koc value for this compound would fall into the moderate to low mobility range. However, without experimental data, this remains an estimation.

Complexation Phenomena

The interaction of this compound with soil components extends beyond simple partitioning with organic matter. Complexation with metal ions present in the soil can also influence its environmental fate. Soil organic matter and mineral surfaces contain various functional groups that can act as binding sites for organic molecules oecd.org.

Pyridine and its derivatives are known to form coordination complexes with a variety of transition metals. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate with metal ions. The stability and nature of these complexes depend on the specific metal ion and the other substituents on the pyridine ring.

While specific studies on the complexation of this compound with soil metals were not found, the fundamental chemistry of the pyridine moiety suggests that such interactions are possible. The presence of the electron-withdrawing trifluoromethyl and chloro groups on the pyridine ring would be expected to influence the electron density on the nitrogen atom and, consequently, its ability to form complexes with metal ions. These interactions could potentially affect the compound's solubility, mobility, and bioavailability in the soil environment. For instance, the formation of insoluble metal complexes could reduce its leaching potential but might also affect its degradation rate.

Ecotoxicological Assessment in Environmental Compartments

The potential impact of this compound on non-target organisms is a key component of its environmental risk profile. This subsection examines its toxicity to aquatic and terrestrial organisms.

While a comprehensive set of aquatic toxicity data for this compound is not available, information from a closely related compound, 2-Fluoro-6-(trifluoromethyl)pyridine (B1301170), provides an indication of its potential effects on aquatic organisms. It is important to note that the difference in the halogen substituent (chloro vs. fluoro) can lead to variations in toxicity.

For 2-Fluoro-6-(trifluoromethyl)pyridine, the following acute toxicity values have been reported:

Fish (Rainbow Trout): A 96-hour LC50 (lethal concentration for 50% of the test population) of 82 mg/L has been documented oecd.org.

Aquatic Invertebrates (Daphnia magna): A 48-hour EC50 (effective concentration for 50% of the test population, typically causing immobilization) of 82 mg/L has been reported oecd.org.

A safety data sheet for 2-Chloro-6-(trichloromethyl)pyridine, another related compound, indicates that it is very toxic to aquatic life with long-lasting effects oecd.org. However, the toxicological profile of a trichloromethyl group can differ significantly from a trifluoromethyl group. A safety data sheet for this compound itself states that no data is available for aquatic toxicity chemicalbook.com.

Table 2: Aquatic Ecotoxicity Data for a Related Compound (2-Fluoro-6-(trifluoromethyl)pyridine)

Test Organism Endpoint Duration Value (mg/L)
Rainbow Trout LC50 96 hours 82 oecd.org
Daphnia magna EC50 48 hours 82 oecd.org

Based on the available data for the fluoro-analogue, this compound may be classified as harmful to aquatic life.

Earthworms are crucial bioindicators for soil health, and their sensitivity to chemical contaminants is a standard measure in ecotoxicological risk assessment. The acute toxicity to earthworms is typically evaluated using the OECD 207 guideline, which involves both a filter paper contact test and an artificial soil test nih.govresearchgate.net.

Specific studies on the toxicity of this compound to earthworms, such as Eisenia fetida, were not identified in the reviewed literature. However, the potential for adverse effects on soil organisms should be considered, particularly if the compound is persistent and has a high soil sorption coefficient mdpi.com. For some pesticides containing a trifluoromethylpyridine moiety, a high risk to earthworms has been identified in risk assessments.

Risk Assessment Frameworks for Environmental Impact

The environmental risk assessment of a chemical like this compound involves a comprehensive evaluation of its potential to cause adverse effects on the environment. This process integrates information on its environmental fate, persistence, bioaccumulation potential, and ecotoxicity.

For persistent organic pollutants (POPs), risk assessment frameworks often compare the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PEC is an estimate of the concentration of the substance in various environmental compartments, while the PNEC is the concentration below which adverse effects are unlikely to occur.

Key considerations in the environmental risk assessment of this compound would include:

Persistence: The compound's resistance to degradation in soil, water, and air is a critical factor. Halogenated pyridines can be persistent in the environment.

Bioaccumulation: The log Pow of 2.396 suggests a moderate potential for bioaccumulation in organisms.

Toxicity: The ecotoxicity data, even if limited, are used to derive the PNEC for different environmental compartments.

Emerging Research Frontiers and Future Perspectives

Novel Catalytic Systems for Efficient Synthesis

The synthesis of substituted pyridines is undergoing a transformation, with a strong emphasis on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods. For α-trifluoromethyl pyridine (B92270) derivatives like 2-chloro-6-(trifluoromethyl)pyridine, researchers are moving beyond harsh reaction conditions to more sophisticated catalytic approaches.

Recent progress includes the use of cobalt-catalyzed [2+2+2] cycloaddition reactions of fluorine-containing diynes with nitriles. bohrium.com This method is advantageous due to the use of an inexpensive catalyst, broad substrate applicability, and high regioselectivity, offering a modular route to complex pyridine structures. bohrium.com Another innovative strategy involves a reductive cyclization of O-acyl oximes, promoted by a system like NH4I/Na2S2O4, which facilitates the N-O bond cleavage and subsequent assembly of fluorinated pyridines under milder conditions. orgsyn.org

Furthermore, the principles of green chemistry are being integrated into pyridine synthesis. researchgate.net This includes the development of iron-catalyzed cyclizations, solvent- and halide-free C-H functionalization of pyridine N-oxides, and microwave-assisted multicomponent reactions, which aim to reduce waste, avoid hazardous materials, and improve atom economy. rsc.orgrsc.orgnih.gov While not all of these methods have been specifically optimized for this compound, they represent the forefront of catalytic design and are likely to be adapted for its synthesis.

Table 1: Comparison of Catalytic Synthesis Strategies for Pyridine Derivatives

Catalytic Strategy Catalyst Example Key Advantages Potential for this compound
[2+2+2] Cycloaddition Cobalt (Co) Complexes Inexpensive catalyst, high regioselectivity, modular approach. bohrium.com Highly suitable for constructing the core trifluoromethyl-pyridine ring. bohrium.com
Reductive Cyclization NH4I/Na2S2O4 Enables use of readily available oxime precursors, good functional group tolerance. orgsyn.org Offers an alternative pathway for assembling the pyridine ring with the CF3 group. orgsyn.org
C-H Functionalization Halide-Free Systems High atom economy, avoids pre-functionalization of substrates. rsc.org Applicable for introducing other functional groups to the pyridine ring post-synthesis.

| Iron-Catalyzed Cyclization | FeCl3 | Utilizes an earth-abundant and low-toxicity metal, simple procedure. rsc.org | Represents a cost-effective and green alternative for synthesizing pyridine scaffolds. rsc.org |

Advanced Computational Modeling for Property Prediction and Drug Design

Computational chemistry has become an indispensable tool for accelerating research and development involving this compound and its derivatives. Advanced modeling techniques allow for the accurate prediction of molecular properties and provide deep insights into potential biological interactions, guiding synthetic efforts and reducing the need for extensive empirical screening.

Density Functional Theory (DFT) is widely used to investigate the molecular structure, vibrational frequencies, and electronic properties of trifluoromethyl-substituted pyridines. researchgate.net These calculations help elucidate the impact of the trifluoromethyl group on the electron distribution within the pyridine ring, which is crucial for predicting its reactivity and interaction with other molecules. researchgate.net For instance, studies on the related isomer 2-chloro-4-(trifluoromethyl)pyridine (B1345723) have used DFT to analyze molecular geometry, vibrational spectra, and thermodynamic properties. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another key computational method that visualizes the electrostatic potential on the molecule's surface. nih.gov MEP maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for predicting how the molecule will interact with biological targets like proteins and enzymes through non-covalent interactions. nih.govresearchgate.net

In the context of drug design, molecular docking simulations are employed to predict the binding affinity and orientation of this compound derivatives within the active site of a target protein. nih.gov This allows researchers to virtually screen libraries of compounds and prioritize those with the highest potential for biological activity, significantly streamlining the drug discovery process. nih.gov These computational approaches, often combined, provide a powerful platform for designing new molecules for specific therapeutic or material science applications. researchgate.net

Table 2: Application of Computational Models in Studying this compound

Computational Method Predicted Properties / Applications Significance
Density Functional Theory (DFT) Molecular geometry, electronic structure, vibrational spectra, thermodynamic stability. researchgate.net Provides fundamental understanding of the molecule's physical and chemical characteristics. researchgate.net
Molecular Electrostatic Potential (MEP) Chemical reactivity sites, intermolecular interaction patterns. nih.gov Guides the design of derivatives with specific binding capabilities. nih.govresearchgate.net
Molecular Docking Binding affinity, ligand-protein interactions, virtual screening. nih.gov Predicts biological activity and helps identify potential drug candidates. nih.gov

| Pharmacokinetic Modeling (ADMET) | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov | Assesses the "drug-likeness" of derivatives early in the discovery pipeline. nih.gov |

Exploration of New Biological Targets and Therapeutic Areas

The structural motif of this compound is increasingly recognized as a "privileged scaffold" in medicinal chemistry, serving as a foundation for developing drugs across multiple therapeutic areas. researchgate.netjst.go.jp The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, making derivatives of this compound potent candidates for novel therapies. researchgate.netmdpi.com

Current research is expanding beyond its established use in agrochemicals to explore new and critical biological targets. jst.go.jp Emerging therapeutic areas of focus include:

Oncology: The pyridine scaffold is a component of various kinase inhibitors used in cancer therapy. mdpi.com Derivatives are being investigated for their ability to target signaling pathways involved in tumor growth and angiogenesis. pmarketresearch.com

Antiviral Agents: The compound serves as a building block for protease inhibitors, which are a critical class of drugs for treating viral infections, including those caused by RNA viruses. pmarketresearch.com

Neurodegenerative Diseases: The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes these compounds attractive for developing treatments for central nervous system (CNS) disorders. mdpi.com Libraries containing this scaffold are being screened for activity against neurodegenerative conditions. targetmol.com

Antibacterial Agents: Researchers have developed potent inhibitors of bacterial enzymes, such as phosphopantetheinyl transferase, based on this chemical structure, aiming to combat bacterial growth and overcome antibiotic resistance. orgsyn.org

Immunology and Inflammation: There is growing interest in developing therapies for autoimmune diseases by targeting novel pathways. clinicalleader.com The unique properties of fluorinated compounds make them suitable for modulating immune responses. nih.gov

This diversification highlights the versatility of the this compound core in generating drug candidates for some of the most challenging diseases. propharmagroup.comcdisc.org

Table 3: Emerging Biological Targets and Therapeutic Applications

Therapeutic Area Biological Target Class (Example) Potential Application Reference
Oncology Protein Kinases Inhibition of tumor growth and angiogenesis. pmarketresearch.commdpi.com
Antiviral Viral Proteases Treatment of infections caused by RNA viruses. pmarketresearch.com
Antibacterial Phosphopantetheinyl Transferase Attenuation of bacterial metabolism and growth. orgsyn.org
Pain Management Transient Receptor Potential Vanilloid 1 (TRPV1) Development of novel non-opioid analgesics. orgsyn.org

| CNS Disorders | Various CNS receptors/enzymes | Treatment of neurodegenerative diseases like amyotrophic lateral sclerosis. | mdpi.com |

Development of Sustainable and Scalable Industrial Processes

As the demand for this compound grows, particularly in the agrochemical and pharmaceutical sectors, there is a strong industrial imperative to develop manufacturing processes that are not only economically viable but also environmentally sustainable. pmarketresearch.com Research is focused on optimizing existing methods and inventing new "green" routes that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. researchgate.net

Traditional industrial synthesis often involves high temperatures and pressures, such as the vapor-phase chlorination and fluorination of picoline precursors. jst.go.jpnih.gov While effective, these methods can lead to by-products and require significant energy input. jst.go.jp Modern approaches aim to improve sustainability through several key strategies:

Catalyst Recycling: Implementing processes where expensive and often toxic heavy metal catalysts can be recovered and reused, reducing both cost and environmental impact. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Solvent-free and multicomponent reactions are prime examples of this principle. rsc.org

Use of Greener Reagents and Solvents: Replacing hazardous chemicals with safer alternatives. biosynce.com For example, innovative processes are being developed that avoid dangerous hydrogenation steps or the use of expensive catalysts, opting instead for recyclable reactants. researchgate.net

Process Intensification: Utilizing technologies like continuous flow reactors, which can offer better control over reaction parameters, improve safety, and lead to higher yields and purity compared to traditional batch processing. acs.org The synthesis of 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) from 2-chloro-6-(trichloromethyl)pyridine is one such process that has been optimized for industrial scale with high yield and purity, including recycling of intermediates. google.comgoogle.com

These advancements are crucial for ensuring the long-term, sustainable supply of this compound for its diverse and growing applications. jubilantingrevia.com

Table 4: Comparison of Industrial Synthesis Parameters

Parameter Traditional Process (e.g., Vapor-Phase Halogenation) Sustainable/Emerging Process
Temperature/Pressure Often high (>300°C). nih.gov Milder conditions, potentially room temperature. nih.gov
Catalysts Transition metals, sometimes single-use. nih.gov Recyclable catalysts, earth-abundant metals (e.g., Iron). rsc.orgresearchgate.net
Solvents Often chlorinated or high-boiling organic solvents. google.com Green solvents (e.g., water, ethanol) or solvent-free conditions. rsc.orgbiosynce.com
By-products/Waste Can generate significant chlorinated by-products. jst.go.jp Minimized waste through high atom economy and selectivity. rsc.org

| Process Type | Typically batch processing. | Shift towards continuous flow manufacturing. acs.org |

Integration of High-Throughput Screening in Materials and Biological Applications

High-Throughput Screening (HTS) is a revolutionary technology that enables the rapid testing of tens of thousands to millions of chemical compounds for a specific activity. The integration of HTS has become a cornerstone of modern drug discovery and materials science, and it is a key driver for finding new applications for scaffolds like this compound.

In biological applications, derivatives of this compound are included in large, diverse chemical libraries. targetmol.com These libraries are screened against a multitude of biological targets—such as enzymes, receptors, or whole cells—to identify "hits." A hit is a compound that shows a desired biological effect, for example, inhibiting a cancer cell line or activating a therapeutic receptor. Computational methods are often used in conjunction with HTS to perform virtual screening, which helps prioritize which compounds to test physically, saving time and resources. nih.gov

In materials science, HTS is used to discover new materials with desirable physical properties. For instance, derivatives of this compound are candidates for advanced materials like Organic Light-Emitting Diodes (OLEDs). pmarketresearch.com HTS can be used to rapidly synthesize and test an array of related compounds to find the one with optimal electronic properties, stability, and longevity for use in next-generation displays and lighting. pmarketresearch.com The process allows researchers to quickly explore a vast chemical space and identify novel compounds that would be missed by traditional, hypothesis-driven research.

Table 5: High-Throughput Screening Workflow for this compound Derivatives

Step Description Relevance to this compound
1. Library Generation A large collection of diverse compounds is assembled. Includes derivatives of this compound to explore its chemical space. targetmol.com
2. Assay Development A specific, automated test is created to measure a desired biological or physical property. Assays could test for kinase inhibition (oncology), antiviral activity, or electroluminescence (OLEDs).
3. Screening Campaign The entire library is rapidly tested using the automated assay. Thousands of pyridine derivatives can be evaluated in a short period.
4. Hit Identification Compounds that meet a predefined activity threshold are identified as "hits." Identifies specific this compound derivatives with high potential.

| 5. Hit-to-Lead Optimization | The chemical structures of the "hits" are systematically modified to improve potency, selectivity, and other properties. | The this compound scaffold is chemically modified to create a lead candidate for a new drug or material. |

Q & A

Q. What are the recommended storage conditions for 2-Chloro-6-(trifluoromethyl)pyridine to ensure stability during experiments?

Store at room temperature in a tightly sealed container, protected from moisture and light. Purity may vary between batches (e.g., 98% nominal purity with actual values confirmed upon receipt). Avoid prolonged exposure to air to prevent hydrolysis or degradation. Hazard classifications (e.g., H300, H319) mandate adherence to safety protocols during handling .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Common methods include:

  • Cyclization of precursors : Reacting halogenated pyridine intermediates with trifluoromethylating agents under controlled conditions.
  • Halogen exchange : Substituting bromine or iodine in pyridine derivatives using chlorine sources (e.g., Cl₂ or PCl₅).
  • Functional group interconversion : Converting hydroxyl or amino groups to chloro via nucleophilic substitution. Optimize yields using catalytic systems (e.g., Pd catalysts) or flow chemistry setups .

Q. How do the thermodynamic properties (melting point, boiling point) impact its suitability in high-temperature reactions?

The melting point (33°C) and boiling point (147.5°C) indicate stability under moderate thermal conditions. For reactions above 150°C, use inert atmospheres (N₂/Ar) to prevent decomposition. The low flashpoint (43°C) necessitates fire safety measures in solvent-based systems .

Q. What analytical techniques validate the purity and structural integrity of this compound?

Key methods include:

  • HPLC/UPLC : Quantify purity and detect impurities.
  • NMR (¹H/¹³C/¹⁹F) : Confirm substitution patterns and trifluoromethyl group presence.
  • Mass spectrometry : Verify molecular weight (181.54 g/mol) and fragmentation patterns.
  • X-ray crystallography : Resolve regiochemical ambiguities in derivatives .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

The strong electron-withdrawing nature of the -CF₃ group enhances electrophilicity at the 2-chloro position, favoring nucleophilic attack (e.g., by amines or alkoxides). Density Functional Theory (DFT) calculations predict activation barriers for regioselective functionalization .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

Perform comparative bioassays under standardized conditions (e.g., cell lines, dosing protocols). Use structure-activity relationship (SAR) studies to isolate substituent effects. Meta-analyses of IC₅₀ values (e.g., 25 µM vs. >50 µM in analogs) clarify potency trends .

Q. How can catalytic systems optimize large-scale synthesis while maintaining yield?

Implement continuous flow chemistry to enhance reaction control and scalability. Use Pd/ligand systems for cross-coupling reactions, and monitor reaction kinetics via in-situ FTIR or Raman spectroscopy. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .

Q. What mechanistic insights explain regioselectivity in functionalization reactions?

Regioselectivity arises from steric and electronic factors. The 2-chloro position is more reactive due to adjacent -CF₃ stabilization of transition states. Kinetic studies using isotopic labeling (e.g., ¹⁸O) or trapping intermediates (e.g., Grignard adducts) elucidate pathways .

Q. How do structural modifications (e.g., 2-chloro vs. 4-chloro isomers) alter physicochemical properties?

Comparative studies show:

  • 2-Chloro derivatives : Higher lipophilicity (logP ~2.1) due to -CF₃ proximity.
  • 4-Chloro analogs : Reduced metabolic stability in hepatic microsomal assays.
  • Imidazo-fused derivatives : Enhanced binding affinity from π-π stacking interactions .

Q. What computational approaches predict reactivity in novel synthetic pathways?

Apply molecular docking to simulate enzyme interactions or DFT-based transition state modeling to prioritize reaction conditions. Machine learning algorithms trained on reaction databases (e.g., Reaxys) predict feasible routes for halogen exchange or cross-coupling .

Q. What safety protocols mitigate risks from acute toxicity?

Follow OSHA/GHS guidelines:

  • Use fume hoods and PPE (gloves, goggles) to prevent dermal/ocular exposure (H319).
  • Implement spill containment measures for oral toxicity risks (H300).
  • Monitor airborne concentrations (<10 mg/m³ TWA) with real-time sensors .

Q. How do chlorine and -CF₃ groups affect interactions with biological targets?

The -CF₃ group enhances membrane permeability, while the chloro substituent acts as a hydrogen bond acceptor. Co-crystallization studies with proteins (e.g., kinases) reveal halogen bonding critical for inhibitor binding .

Methodological Tables

Property Value Technique Reference
Melting Point33°CDifferential Scanning Calorimetry
logP (Lipophilicity)~2.1Shake-flask/HPLC
IC₅₀ (Anticancer Activity)25 µM (imidazo derivative)MTT assay
Regioselectivity in SNAr2-position dominantDFT/Kinetic Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.